molecular formula C8H11NO5S2 B8129084 (4-Methanesulfonamidophenyl) methanesulfonate

(4-Methanesulfonamidophenyl) methanesulfonate

Cat. No.: B8129084
M. Wt: 265.3 g/mol
InChI Key: GSSFOWGADICBMA-UHFFFAOYSA-N
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Description

(4-Methanesulfonamidophenyl) methanesulfonate is an organic compound with the molecular formula C8H11NO5S2 It is characterized by the presence of a methanesulfonamide group attached to a phenyl ring, which is further connected to a methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methanesulfonamidophenyl) methanesulfonate typically involves the reaction of 4-aminophenyl methanesulfonate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Aminophenyl methanesulfonate+Methanesulfonyl chloride(4-Methanesulfonamidophenyl) methanesulfonate\text{4-Aminophenyl methanesulfonate} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 4-Aminophenyl methanesulfonate+Methanesulfonyl chloride→(4-Methanesulfonamidophenyl) methanesulfonate

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

(4-Methanesulfonamidophenyl) methanesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The methanesulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The ester bond in the methanesulfonate group can be hydrolyzed in the presence of water or acidic/basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester bond can yield methanesulfonic acid and the corresponding phenol derivative.

Scientific Research Applications

(4-Methanesulfonamidophenyl) methanesulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methanesulfonamidophenyl) methanesulfonate involves its interaction with specific molecular targets. The methanesulfonamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity. The compound may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic Acid: A strong acid used in various industrial applications.

    Sulfonamides: A class of compounds with similar sulfonamide groups, used as antibiotics and in other medicinal applications.

    Sulfonates: Compounds with sulfonate groups, used in detergents and other industrial processes.

Uniqueness

(4-Methanesulfonamidophenyl) methanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-(methanesulfonamido)phenyl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO5S2/c1-15(10,11)9-7-3-5-8(6-4-7)14-16(2,12)13/h3-6,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSFOWGADICBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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